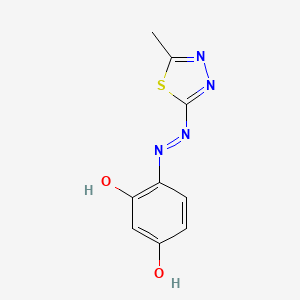
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is an organic compound that belongs to the class of benzenediols It features a benzene ring substituted with two hydroxyl groups and an azo group linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- typically involves the diazotization of 5-methyl-1,3,4-thiadiazole-2-amine followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Resorcinol (1,3-Benzenediol): Similar structure but lacks the azo and thiadiazole groups.
Catechol (1,2-Benzenediol): Differently positioned hydroxyl groups.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups in para position.
Uniqueness
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is unique due to the presence of the azo and thiadiazole groups, which impart distinct chemical and biological properties
Properties
CAS No. |
91676-90-3 |
|---|---|
Molecular Formula |
C9H8N4O2S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-7-3-2-6(14)4-8(7)15/h2-4,14-15H,1H3 |
InChI Key |
LQXHRHULMHSBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
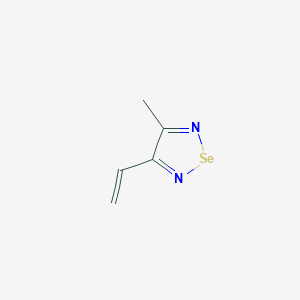
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
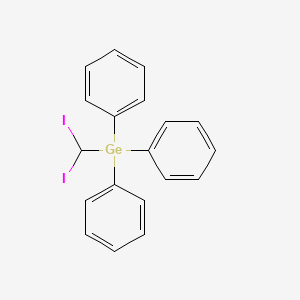
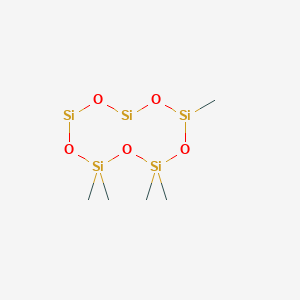
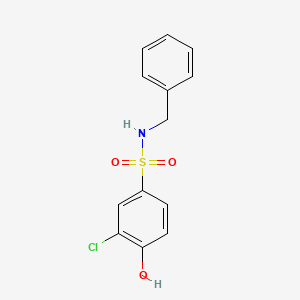
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)

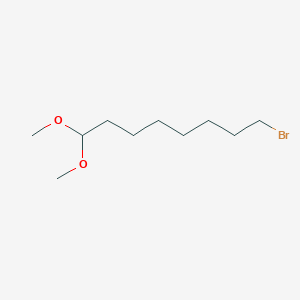

![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

